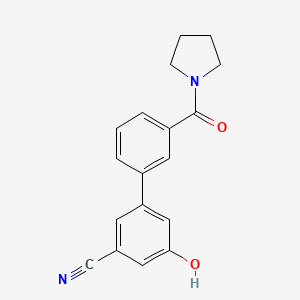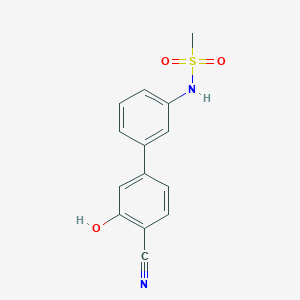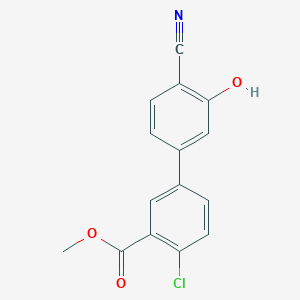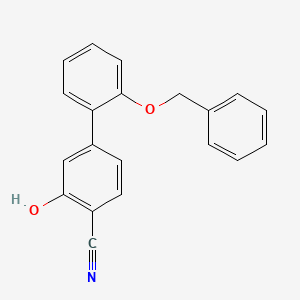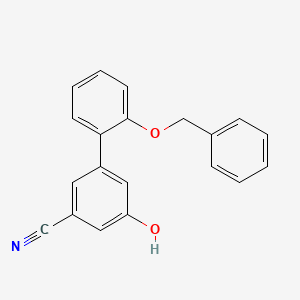
5-(4-Benzyloxyphenyl)-3-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% (5-BOC-3-CN) is a synthetic organic compound that is widely used in scientific research. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 118-119°C. 5-BOC-3-CN is a useful reagent in the synthesis of various compounds and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, benzothiazoles, and coumarins. It has also been used in the synthesis of fluorescent probes for the detection of proteins and other biological molecules. Additionally, it has been used in the synthesis of inhibitors of protein-protein interactions and has been used in the study of enzyme-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of 5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% is not well understood. It is believed that the compound acts as a catalyst in the synthesis of various compounds. It is thought to facilitate the formation of strong hydrogen bonds between the reactants, which accelerates the reaction rate. Additionally, it is believed to be involved in the stabilization of reactive intermediates and the formation of product complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% are not well understood. It is believed to be relatively non-toxic, however, it should be handled with caution as it has not been extensively tested for potential adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% is its high reactivity, which allows for the rapid synthesis of various compounds. Additionally, it is relatively non-toxic, which makes it a safe reagent for use in lab experiments. However, it is not very soluble in water, which can limit its use in certain applications. Additionally, it is not very stable and can decompose at higher temperatures.
Direcciones Futuras
The potential future directions for 5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% include the development of more efficient synthesis methods, the use of the compound in the synthesis of novel compounds, the investigation of its biochemical and physiological effects, and the development of new applications for the compound. Additionally, further research could be conducted to explore the potential uses of 5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% in drug discovery and development.
Métodos De Síntesis
5-(4-Benzyloxyphenyl)-3-cyanophenol, 95% can be synthesized by the reaction of 4-benzyloxybenzaldehyde and 3-cyanophenol in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of 40-50°C. The reaction is typically complete within 2-3 hours. The product is then isolated by filtration and recrystallization from ethanol.
Propiedades
IUPAC Name |
3-hydroxy-5-(4-phenylmethoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c21-13-16-10-18(12-19(22)11-16)17-6-8-20(9-7-17)23-14-15-4-2-1-3-5-15/h1-12,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMINGMYIRMVXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC(=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685008 |
Source


|
| Record name | 4'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261984-30-8 |
Source


|
| Record name | 4'-(Benzyloxy)-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


